molecular formula C22H18N4O8 B11709317 1,6-Bis(5-nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-hexane

1,6-Bis(5-nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-hexane

Cat. No.: B11709317
M. Wt: 466.4 g/mol
InChI Key: UDRMSWBCFNILOW-UHFFFAOYSA-N
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Description

5-NITRO-2-[6-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound with significant potential in various scientific fields. This compound features two nitro groups and two isoindole-1,3-dione moieties, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-NITRO-2-[6-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactionsCommon reagents used in these reactions include nitric acid for nitration and various organic solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-NITRO-2-[6-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-NITRO-2-[6-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 5-NITRO-2-[6-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The nitro groups can undergo redox reactions, generating reactive oxygen species (ROS) that can induce cellular damage or modulate signaling pathways. The isoindole-1,3-dione moieties can interact with proteins and enzymes, affecting their function and activity .

Properties

Molecular Formula

C22H18N4O8

Molecular Weight

466.4 g/mol

IUPAC Name

5-nitro-2-[6-(5-nitro-1,3-dioxoisoindol-2-yl)hexyl]isoindole-1,3-dione

InChI

InChI=1S/C22H18N4O8/c27-19-15-7-5-13(25(31)32)11-17(15)21(29)23(19)9-3-1-2-4-10-24-20(28)16-8-6-14(26(33)34)12-18(16)22(24)30/h5-8,11-12H,1-4,9-10H2

InChI Key

UDRMSWBCFNILOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)CCCCCCN3C(=O)C4=C(C3=O)C=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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